2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyanophenyl group, an amino group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino-substituted and oxo-substituted compounds, which can be further utilized in the synthesis of heterocyclic compounds.
Scientific Research Applications
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-cyanophenyl)acetamide hydrochloride
- N-(4-Amino-2-cyanophenyl)acetamide
- 2-[(2-cyanophenyl)amino]-N-(4-methylphenyl)acetamide
Uniqueness
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the oxoethoxy linkage and the combination of cyanophenyl and methylphenyl groups
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-13-2-6-15(7-3-13)20-17(22)11-24-12-18(23)21-16-8-4-14(10-19)5-9-16/h2-9H,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
CNVUVRQCHBBTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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